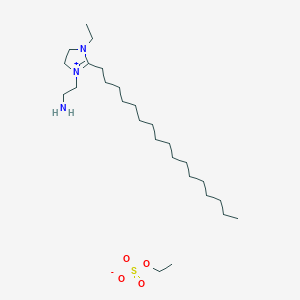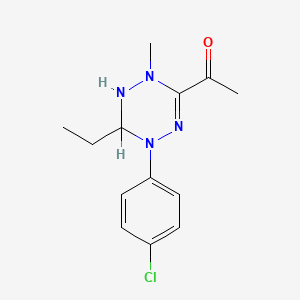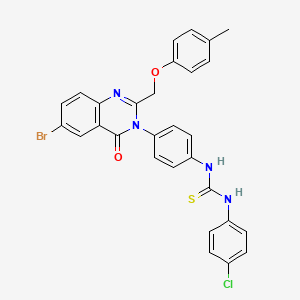
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: Quinazolinone, bromine, 4-methylphenol
- Conditions: Controlled temperature, solvent medium
Step 3: Formation of Thiourea Linkage
- Reactants: Intermediate product, 4-chlorophenyl isothiocyanate
- Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the bromo and phenoxy groups. The final step involves the formation of the thiourea linkage.
-
Step 1: Synthesis of Quinazolinone Core
- Reactants: Anthranilic acid, formamide
- Conditions: Reflux in the presence of a catalyst
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- can undergo various chemical reactions, including:
-
Oxidation: : Conversion to corresponding sulfonyl derivatives
- Reagents: Hydrogen peroxide, peracids
- Conditions: Mild to moderate temperatures
-
Reduction: : Reduction of the quinazolinone core
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Low temperatures, inert atmosphere
-
Substitution: : Halogen exchange or nucleophilic substitution
- Reagents: Halide salts, nucleophiles
- Conditions: Solvent medium, controlled temperatures
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential inhibitor of specific enzymes or proteins.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiourea, N-(4-(6-chloro-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-
- Thiourea, N-(4-(6-bromo-2-((4-ethylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-
Uniqueness
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of both bromo and chlorophenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
118526-09-3 |
|---|---|
Molekularformel |
C29H22BrClN4O2S |
Molekulargewicht |
605.9 g/mol |
IUPAC-Name |
1-[4-[6-bromo-2-[(4-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]phenyl]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C29H22BrClN4O2S/c1-18-2-13-24(14-3-18)37-17-27-34-26-15-4-19(30)16-25(26)28(36)35(27)23-11-9-22(10-12-23)33-29(38)32-21-7-5-20(31)6-8-21/h2-16H,17H2,1H3,(H2,32,33,38) |
InChI-Schlüssel |
KHTMQUHAOUODIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





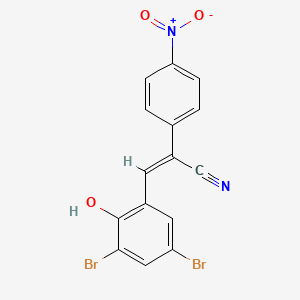
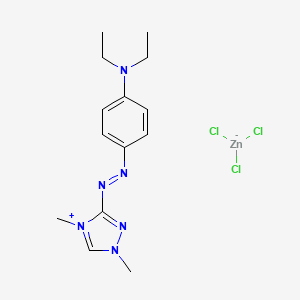
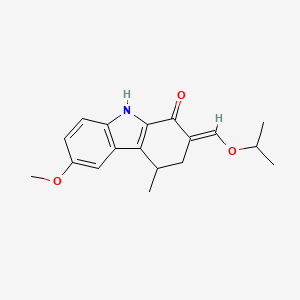




![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)

